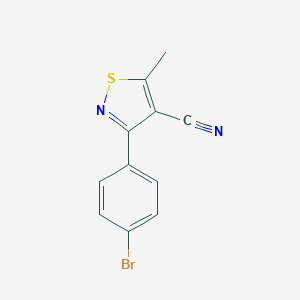
3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile, also known as Br-MITC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a carbon, nitrogen, sulfur, and bromine atom in its structure. Br-MITC has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile is not fully understood. However, it has been suggested that 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile may act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This inhibition leads to the death of cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and physiological effects:
3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile has been shown to possess a range of biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to their death. 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membrane and inhibiting their protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a low cost of production. 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile is also stable under normal laboratory conditions and can be easily stored. However, 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile has some limitations, including its low solubility in water and its potential toxicity to humans and animals.
Zukünftige Richtungen
There are several future directions for research on 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile. One potential direction is the development of new derivatives of 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile with improved properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the potential applications of 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile in agriculture, such as its use as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile and its potential applications in medicinal chemistry.
Synthesemethoden
The synthesis of 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile involves the reaction of p-bromoaniline with carbon disulfide and sodium hydroxide to form 3-(p-bromophenyl)-5-methylisothiazole-4-carbonitrile. This intermediate is then treated with phosphorus pentachloride to form 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile. The synthesis method of 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile is relatively simple and cost-effective, making it an attractive compound for scientific research.
Wissenschaftliche Forschungsanwendungen
3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antibacterial, and antifungal properties. 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile has been reported to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. It has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
19762-79-9 |
|---|---|
Produktname |
3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile |
Molekularformel |
C11H7BrN2S |
Molekulargewicht |
279.16 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-5-methyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C11H7BrN2S/c1-7-10(6-13)11(14-15-7)8-2-4-9(12)5-3-8/h2-5H,1H3 |
InChI-Schlüssel |
OBFUELFEAPSJNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NS1)C2=CC=C(C=C2)Br)C#N |
Kanonische SMILES |
CC1=C(C(=NS1)C2=CC=C(C=C2)Br)C#N |
Synonyme |
3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



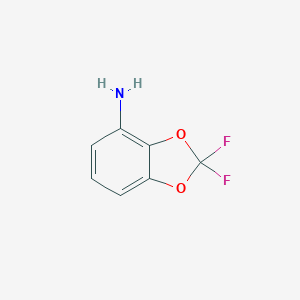


![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)

![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)

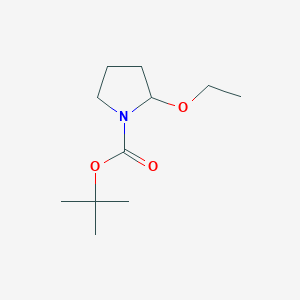


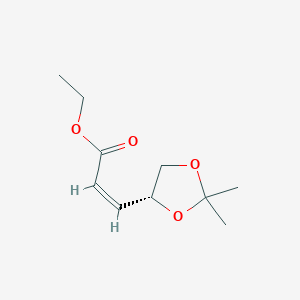
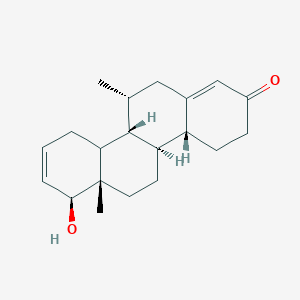

![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)